[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyclohexadienone core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using an oxidizing agent like potassium permanganate or chromium trioxide.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated cyclohexadienone.
Esterification: The final step involves the esterification of the amino-substituted cyclohexadienone with 2-bromo-3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of nitro and bromo groups suggests that it may exhibit antimicrobial or anticancer activities. Further research is needed to evaluate its biological activity and therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, while the bromo group may facilitate binding to specific protein targets.
Comparison with Similar Compounds
Similar Compounds
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-bromo-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromo-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5/c1-8-7-9(18)5-6-11(8)16-22-14(19)10-3-2-4-12(13(10)15)17(20)21/h2-7H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMWRVCAROBHS-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.